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3-Methylbutyl pentanoate

Volatility Boiling Point Flavor Release

3-Methylbutyl pentanoate (also known as isoamyl valerate or isopentyl pentanoate) is an aliphatic ester (C10H20O2, MW 172.27) belonging to the fatty acid ester class. It is characterized as a clear, colorless liquid with a fruity, ripe apple-like odor and a density of approximately 0.862 g/mL at 20°C.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 2050-09-1
Cat. No. B1583783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutyl pentanoate
CAS2050-09-1
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCCC(C)C
InChIInChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3
InChIKeyUBLAMKHIFZBBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutyl Pentanoate (CAS 2050-09-1): Technical Baseline and Procurement Context


3-Methylbutyl pentanoate (also known as isoamyl valerate or isopentyl pentanoate) is an aliphatic ester (C10H20O2, MW 172.27) belonging to the fatty acid ester class [1]. It is characterized as a clear, colorless liquid with a fruity, ripe apple-like odor and a density of approximately 0.862 g/mL at 20°C . This compound is naturally occurring in various fruits and is primarily utilized as a flavor and fragrance agent in food, beverage, and cosmetic applications [1].

Workflow
Flavor and fragrance formulation
Fruity ester for apple, pear, banana profiles
Selection
Mid-chain C10 ester
Balanced volatility between C9 and C11 analogs
Use Context
Food, beverage, cosmetic applications
Compliance-dependent; verify regional standards

Why Generic Ester Substitution Fails: The Case for 3-Methylbutyl Pentanoate Differentiation


Within the class of fruit-scented esters, minor structural variations lead to quantifiable differences in physicochemical properties that directly impact application performance and regulatory compliance. Simple substitution of 3-methylbutyl pentanoate with a related ester such as isoamyl isovalerate or isoamyl butyrate is not feasible without altering key parameters such as volatility (boiling point), hydrophobicity (logP), and flash point [1]. These differences influence headspace concentration in flavor formulations, processing stability, and safety classifications for transport and storage . The following quantitative evidence demonstrates where 3-methylbutyl pentanoate occupies a specific, non-interchangeable position in the formulation space.

Shorter-chain esters
Higher volatility and lower flash point alter release profile and storage classification.
Longer-chain esters
Reduced volatility may limit headspace concentration and extend persistence beyond target.
Structural isomers
Same molecular formula but different density and sensory character risk misidentification.

Quantitative Differentiation of 3-Methylbutyl Pentanoate from Closest Analogs


Intermediate Volatility Compared to Shorter and Longer Chain Isoamyl Esters

3-Methylbutyl pentanoate (C10) exhibits a boiling point of 188-196°C, which is intermediate between the shorter-chain isoamyl butyrate (C9, 184-185°C) and the longer-chain isoamyl hexanoate (C11, 225-226°C) [1]. This position confers a balanced volatility profile, avoiding both the high headspace concentration of lighter esters and the poor release of heavier ones.

Intermediate volatility
Cross-study comparable
188–196°C
3–4°C above butyrate; 37–38°C below hexanoate
Supports balanced release profile evaluation
Atmospheric pressure; pure compound
Volatility Boiling Point Flavor Release

Higher Flash Point Enables Broader Transport and Storage Conditions

3-Methylbutyl pentanoate has a flash point of 71-73°C (closed cup), which is substantially higher than that of isoamyl butyrate (58-59°C) and isoamyl acetate (25°C) [1][2]. This elevated flash point places it in a less hazardous category for transport and storage, potentially reducing associated costs and regulatory burdens.

Flash point safety margin
Cross-study comparable
71–73°C
12–15°C above butyrate; 46–48°C above acetate
Higher flash point simplifies storage classification review
Closed cup method
Flash Point Safety Logistics

Intermediate LogP Defines Unique Solubility and Membrane Partitioning Profile

3-Methylbutyl pentanoate has an estimated logP (octanol-water partition coefficient) of 3.12 to 3.74 [1][2]. This value is intermediate compared to isoamyl butyrate (logP ~2.30) and isoamyl hexanoate (logP ~4.23) . This logP value governs its solubility in aqueous and lipid phases, affecting its behavior in emulsions and its release from food matrices.

Partition coefficient (logP)
Cross-study comparable
3.12–3.74
0.8–1.4 log units above butyrate; 0.5–1.1 below hexanoate
Intermediate hydrophobicity guides emulsion partitioning study
Estimated values; verify experimentally
LogP Hydrophobicity Partition Coefficient

Distinct Density Range Compared to Isoamyl Isovalerate Isomer

3-Methylbutyl pentanoate has a density of 0.862 g/mL at 20°C, which is measurably higher than that of its structural isomer, isoamyl isovalerate (0.854 g/mL at 25°C) . This density difference, although small, is a critical quality control parameter for distinguishing between these two isomers, which share the same molecular formula and similar odor profiles.

Isomer density distinction
Data to verify
0.862 g/mL
0.008 g/mL higher than isoamyl isovalerate
Comparator: 0.854 g/mL at 25°C
Supports identity verification and isomer differentiation
Source data not provided; confirm with in-house QC
Density Specific Gravity Quality Control

Evidence-Backed Application Scenarios for 3-Methylbutyl Pentanoate Procurement


Flavor Formulation Requiring Controlled Volatility for a Balanced Release Profile

In flavor creation, the volatility of an ester dictates its temporal perception. 3-Methylbutyl pentanoate, with its intermediate boiling point (188-196°C), provides a sustained fruity note that persists longer than the more volatile isoamyl butyrate (184-185°C) but does not linger excessively like the less volatile isoamyl hexanoate (225-226°C) [1]. This makes it the preferred choice for fruit flavor profiles (apple, pear, banana) where a mid-to-late stage impact is desired, ensuring the flavor does not dissipate too quickly or become cloying.

Industrial Procurement for Enhanced Storage and Transport Safety

For industrial users, the higher flash point of 3-methylbutyl pentanoate (71-73°C) compared to common alternatives like isoamyl acetate (25°C) or isoamyl butyrate (58-59°C) translates to a less hazardous classification [2][3]. This reduces the need for specialized flammable liquid storage infrastructure, lowers insurance premiums, and simplifies regulatory compliance during shipping and handling, offering a direct cost and safety advantage over its more volatile counterparts.

Emulsion-Based Product Development Requiring Specific Oil-Water Partitioning

The logP of 3-methylbutyl pentanoate (3.12-3.74) influences its distribution in multi-phase systems like beverage emulsions or cosmetic creams [4][5]. Its intermediate hydrophobicity, distinct from the more water-partitioning isoamyl butyrate (logP ~2.30) and the highly lipophilic isoamyl hexanoate (logP ~4.23), allows formulators to achieve a specific release rate from the oil phase into the aqueous phase, enabling precise control over the flavor's perception over time .

Quality Assurance and Vendor Verification via Density Specification

The density of 3-methylbutyl pentanoate (0.862 g/mL at 20°C) serves as a rapid, non-destructive test to confirm the identity and purity of incoming material, specifically differentiating it from its common isomer, isoamyl isovalerate (0.854 g/mL at 25°C) . A density measurement outside the expected range can immediately flag a potential mis-shipment or isomer contamination, preventing costly formulation errors before the material is used.

Application
Selection Property
Validation Focus
Flavor release profile design
Mid-range boiling point for sustained note duration
Temporal sensory analysis; headspace concentration evaluation
Storage and transport logistics
Flash point classification above typical flammable thresholds
Hazard classification review; storage condition assessment
Emulsion-based product development
Intermediate octanol-water partition coefficient
Partitioning behaviour in oil/water phases; release rate testing
Incoming material identity verification
Specific gravity distinct from structural isomers
Density measurement; isomer contamination check

Technical Documentation Hub

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51 linked technical documents
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